1-Methoxy-2-propylamine

Description

Significance of 1-Methoxy-2-propylamine (B124608) in Contemporary Chemical Sciences

The contemporary significance of this compound in chemical sciences stems largely from its role as a chiral building block and a precursor in the synthesis of complex, high-value molecules. smolecule.com Its enantiomerically pure forms, particularly (S)-1-methoxy-2-propylamine, are crucial intermediates in the production of pharmaceuticals and agrochemicals. researchgate.net

A primary area of its application is in asymmetric synthesis, where it is used to create other chiral molecules with a high degree of stereoselectivity. For instance, it is a key component in the synthesis of certain melanocortin-4 (MC4) receptor antagonists, which are investigated for their potential in treating obesity. smolecule.comsigmaaldrich.com The compound also serves as a precursor for imidazopyrimidine derivatives that have been identified as potent p38 MAP kinase inhibitors, a target for anti-inflammatory therapies. smolecule.com

A 2022 study highlighted the use of this compound in lipase-catalyzed kinetic resolutions. The N-acylation of racemic this compound with diisopropyl malonate, catalyzed by lipase (B570770) B from Candida antarctica, was found to be a rapid and effective method for separating its enantiomers. bme.hu

Historical Context of Research on this compound and its Derivatives

The emergence of this compound as a compound of significant interest began in the late 20th century. Early research and development were documented in patents, with a 1998 European patent detailing a method for the industrial-scale preparation of anhydrous 2-amino-1-methoxypropane (a synonym for this compound). smolecule.com This method involved azeotropic distillation under pressure, indicating its growing importance as an industrial chemical. smolecule.com

By the mid-2000s, its application in medicinal chemistry became more prominent. A key milestone was its first reported use in the synthesis of melanocortin-4 receptor antagonists, published in the Journal of Medicinal Chemistry in 2005. smolecule.com This established its role as a valuable building block for developing therapeutics targeting neurological pathways. smolecule.com

Further advancements in stereoselective synthesis were reported around 2008, focusing on the conversion of its enantiomers into other useful chiral compounds like (S)-2-amino-1-propanol. smolecule.com This timeline of development reflects the increasing demand for specific chiral amines in the pharmaceutical and chemical industries, driven by a deeper understanding of stereochemistry in drug action and a need for more efficient and selective synthetic methods. smolecule.com

Scope and Research Objectives for this compound Investigations

Current and future research involving this compound is guided by several key objectives aimed at leveraging its unique chemical properties.

Key Research Objectives:

Development of Novel Synthetic Pathways: A primary goal is the creation of more efficient, cost-effective, and environmentally friendly methods for synthesizing enantiomerically pure this compound. This includes the advancement of biocatalytic routes using enzymes like amine dehydrogenases and transaminases to achieve high enantiomeric excess and yield, reducing reliance on traditional chemical catalysts. researchgate.netresearchgate.net

Application in Pharmaceutical Synthesis: Researchers continue to explore its use as a key intermediate in the synthesis of novel therapeutic agents. Objectives include the design and creation of new drug candidates for a range of conditions, from inflammatory diseases and viral infections to metabolic and neurological disorders. smolecule.comcymitquimica.com

Advancements in Materials Science: Investigations aim to fully characterize and optimize the use of this compound and its derivatives as components in advanced materials. chalmers.se A significant objective is to understand its role in electrolyte formulations for next-generation batteries, focusing on improving energy density, cycle life, and safety. chalmers.se

Elucidation of Molecular Interactions: A fundamental research objective is to study the molecular interactions of this compound. This includes its binding mechanisms with enzymes or receptors and its function in catalytic processes to enhance reaction selectivity and efficiency. chalmers.se

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes key physical and chemical properties of the compound.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₁NO | nih.govnist.govsigmaaldrich.com |

| Molecular Weight | 89.14 g/mol | nih.govsigmaaldrich.com |

| Appearance | Colorless liquid | nih.govcymitquimica.com |

| Boiling Point | 92.5-93.5 °C (at 743 mmHg) | sigmaaldrich.com |

| Density | 0.845 g/mL (at 25 °C) | sigmaaldrich.com |

| Refractive Index | n20/D 1.4065 | sigmaaldrich.com |

| CAS Number (Racemic) | 37143-54-7 | nih.govnist.govsigmaaldrich.com |

| CAS Number ((S)-enantiomer) | 99636-32-5 | sigmaaldrich.com |

| CAS Number ((R)-enantiomer) | 99636-38-1 |

Table 2: Research Applications of this compound Enantiomers This table details specific applications documented in academic research for the enantiomerically pure forms of the compound.

| Enantiomer | Application Area | Specific Use | Source(s) |

| (S)-1-Methoxy-2-propylamine | Pharmaceutical Synthesis | Intermediate for human MC4 receptor antagonists. | sigmaaldrich.com |

| (S)-1-Methoxy-2-propylamine | Pharmaceutical Synthesis | Precursor for imidazopyrimidine-based p38 MAP kinase inhibitors. | sigmaaldrich.com |

| (S)-1-Methoxy-2-propylamine | Natural Product Synthesis | Building block for the marine natural product Nhatrangin A. | sigmaaldrich.com |

| (S)-1-Methoxy-2-propylamine | Agrochemical Synthesis | Key intermediate for chiral amide herbicides like S-metolachlor. | researchgate.netresearchgate.net |

| (R)- and (S)- forms | Asymmetric Synthesis | Chiral intermediates for various pharmaceuticals and agrochemicals. |

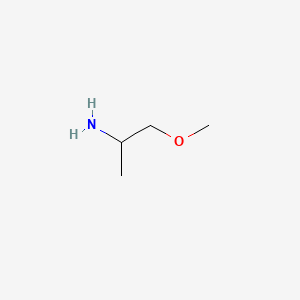

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methoxypropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4(5)3-6-2/h4H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMXETCTWNXSFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Record name | METHOXYISOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4029359 | |

| Record name | 1-Methoxy-2-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methoxyisopropylamine appears as a colorless liquid,with a pungent, ammonia-like odor. Less dense than water. Vapors heavier than air. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Liquid | |

| Record name | METHOXYISOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propanamine, 1-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

37143-54-7; 49548-27-8, 37143-54-7 | |

| Record name | METHOXYISOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-1-methoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37143-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyisopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037143547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanamine, 1-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methoxy-2-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methoxy-2-propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction mass of (R)-(-)-1-methoxy-2-propylamine and (S)-(+)-1-methoxy-2-propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYISOPROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35BQ7GUH18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Methoxy 2 Propylamine

Chemical Synthesis Routes for 1-Methoxy-2-propylamine (B124608)

Traditional chemical synthesis offers robust and scalable methods for the production of this compound. These routes often involve the transformation of readily available precursors through well-established reaction mechanisms.

A primary method for the synthesis of this compound is the amination of 1-methoxy-2-propanol (B31579). This reaction is typically carried out by treating 1-methoxy-2-propanol with ammonia (B1221849) in the presence of a catalyst. google.com The process is generally performed under elevated temperature and pressure to facilitate the conversion.

The reaction can be conducted in a continuous flow system using a fixed-bed reactor, which is often operated in a trickle-bed mode. google.com In this setup, hydrogen may be passed through the reactor along with ammonia and 1-methoxy-2-propanol. google.com This method can achieve high conversion rates of 1-methoxy-2-propanol, with reports of up to 99%, and high selectivity for 2-amino-1-methoxypropane, reaching up to 99.5%. google.com The crude product from this reaction typically contains water, which needs to be removed in subsequent purification steps. google.com

Table 1: Reaction Conditions for Amination of 1-Methoxy-2-propanol

| Parameter | Value |

|---|---|

| Reactants | 1-methoxy-2-propanol, Ammonia |

| Catalyst | Typically a nickel-based catalyst |

| Pressure | 21 to 300 bar |

| Temperature | 170 to 220 °C |

| Reactor Type | Fixed-bed reactor (trickle-bed mode) |

| Conversion | Up to 99% |

| Selectivity | Up to 99.5% |

For isolation and purification, this compound can be converted into its hydrochloride salt. This is achieved by reacting the amine with hydrochloric acid. smolecule.comgoogle.com This process is particularly useful for separating the amine from the reaction mixture and for handling the compound, as the salt form is often a more stable, crystalline solid. The free amine can then be regenerated from the salt by treatment with a base.

For instance, (S)-1-methoxy-2-propylamine is reacted with at least two equivalents of a 30 to 40% by weight aqueous hydrochloric acid solution to form (S)-2-amino-1-propanol hydrochloride. google.com The reaction temperature is typically kept below 30°C during the addition of the acid. google.com

This compound can serve as a nucleophile in alkylation reactions, allowing for the formation of a variety of derivatives. smolecule.com The primary amine group can react with alkyl halides or other electrophilic alkylating agents to introduce substituents onto the nitrogen atom. This reactivity is fundamental to its use as an intermediate in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. smolecule.com

Biocatalytic Synthesis of this compound and its Enantiomers

Biocatalytic methods have emerged as powerful alternatives to traditional chemical synthesis, offering high enantioselectivity and environmentally benign reaction conditions. These methods are particularly valuable for the production of chiral amines like the enantiomers of this compound.

A key biocatalytic route to enantiomerically pure (S)-1-methoxy-2-propylamine involves the asymmetric amination of the prochiral ketone, methoxyacetone (B41198). researchgate.netchimia.ch This transformation is catalyzed by enzymes, which can exhibit high stereoselectivity, yielding the desired enantiomer in high purity. researchgate.net Enzymes such as transaminases and amine dehydrogenases are employed for this purpose. researchgate.netresearchgate.net This "green chemistry" approach is highly sought after in industrial applications due to its efficiency and reduced environmental impact.

Celgro scientists have developed a high-productivity biocatalytic process for producing (S)-methoxyisopropylamine through the transamination of methoxyacetone and isopropylamine (B41738). chimia.ch This process resulted in a 2M solution of (S)-methoxyisopropylamine (18 wt-%) with greater than 99% enantiomeric excess and 97% conversion of methoxyacetone in 7 hours. chimia.ch

Amine dehydrogenases (AmDHs) are a class of enzymes that have proven effective in the synthesis of chiral amines. researchgate.net Several wild-type AmDHs, including CfusAmDH, MsmeAmDH, MicroAmDH, and MATOUAmDH2, have been successfully used for the biocatalytic synthesis of (S)-1-methoxy-2-propylamine from methoxyacetone. researchgate.netresearchgate.net These enzyme systems catalyze the reductive amination of the ketone, producing the amine with high enantiomeric excess. researchgate.net

For example, a semi-preparative synthesis using MsmeAmDH at a 7.5 mmol scale (150 mM) resulted in an 88.3% yield of (S)-1-methoxy-2-propylamine with a 98.6% enantiomeric excess. researchgate.net The tolerance of MsmeAmDH to higher substrate concentrations has also been studied, showing that the enzyme maintains good activity at concentrations up to 150 mM. frontiersin.org

Table 2: Performance of Different Amine Dehydrogenases in the Synthesis of (S)-1-methoxy-2-propylamine

| Enzyme | Substrate Concentration | Conversion Rate | Enantiomeric Excess (ee) |

|---|---|---|---|

| CfusAmDH | 10 mM | 63.9% | - |

| MsmeAmDH | 10 mM | 56.5% | 98.6% |

| MicroAmDH | 10 mM | 78.4% | - |

| MATOUAmDH2 | 10 mM | 30.0% | 90% |

| MsmeAmDH (semi-preparative) | 150 mM | 88.3% | 98.6% |

Enzyme-Catalyzed Asymmetric Amination of Prochiral Ketones (e.g., methoxyacetone)

Transaminase Systems

Transaminase (TA) systems are a powerful tool for the asymmetric synthesis of chiral amines from prochiral ketones. In the case of this compound, (S)-specific ω-transaminases (ω-TA) are employed to catalyze the transfer of an amino group from an amine donor to the carbonyl group of 1-methoxy-2-acetone, yielding the desired (S)-1-methoxy-2-propylamine with high enantiomeric excess. researchgate.netnih.govelsevierpure.com

The reaction is a reversible process, and the choice of amine donor is crucial for driving the equilibrium towards the product side. nih.govmdpi.com Isopropylamine is considered an ideal amino donor due to its low cost and the high volatility of its corresponding ketone product, acetone, which can be easily removed from the reaction mixture. nih.govgoogle.com L-alanine is another effective amine donor, with the co-product pyruvate (B1213749) being subsequently removed to shift the equilibrium. nih.govelsevierpure.com The use of these systems has been shown to produce (S)-1-methoxy-2-propylamine with an enantiomeric excess (ee) value of over 99%. google.com

A typical biocatalytic synthesis using a transaminase system is depicted in the following reaction scheme:

1-Methoxy-2-acetone + Amine Donor (e.g., Isopropylamine) --(ω-Transaminase)--> (S)-1-Methoxy-2-propylamine + Ketone Byproduct (e.g., Acetone)The reaction is generally carried out in an aqueous buffer system at a controlled pH, typically around 7.0, and at temperatures ranging from 20-60°C. nih.govgoogle.com

Kinetic Resolution of Racemic this compound

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer being consumed faster than the other. For racemic this compound, lipase-catalyzed acylation is a particularly effective method for achieving this separation. researchgate.netunits.it

Lipases are a class of enzymes that can catalyze the acylation of amines in organic solvents with high enantioselectivity. units.itresearchgate.net In the kinetic resolution of racemic this compound, a lipase (B570770) is used to selectively acylate one of the enantiomers, allowing for the separation of the unreacted enantiomer. The choice of lipase, acylating agent, and solvent are critical parameters that influence the efficiency and selectivity of the resolution. units.it

A notable example is the kinetic resolution of racemic 1-methoxypropan-2-amine using Candida antarctica lipase B immobilized on magnetic nanoparticles (CaLB-MNPs). researchgate.net This system utilizes isopropyl 2-ethoxyacetate as the acylating agent in a continuous-flow mode. The lipase selectively acylates the (R)-enantiomer, leaving the desired (S)-1-methoxy-2-propylamine unreacted and thus allowing for its separation with high optical purity. The use of immobilized enzymes in a continuous-flow setup offers advantages such as enhanced stability, easy separation from the reaction mixture, and the potential for catalyst recycling. researchgate.net

The general scheme for this kinetic resolution is as follows:

(R,S)-1-Methoxy-2-propylamine + Acylating Agent --(Lipase)--> (R)-N-(1-methoxy-2-propyl)acetamide + (S)-1-Methoxy-2-propylamineCoenzyme Recycling Systems in Biocatalysis

Many enzymatic reactions, including those catalyzed by certain classes of enzymes that could be used for amine synthesis, require coenzymes such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphorylated form (NADPH). mdpi.com These coenzymes are expensive, and their use in stoichiometric amounts is not economically viable for industrial-scale processes. Therefore, efficient coenzyme recycling systems are essential. These systems regenerate the active form of the coenzyme, allowing it to participate in multiple catalytic cycles. mdpi.com

However, for transaminase-catalyzed reactions, the key coenzyme is pyridoxal (B1214274) 5'-phosphate (PLP). nih.govlibretexts.orgfrontiersin.org A significant advantage of transaminases is that PLP is inherently recycled during the catalytic cycle. mdpi.com The reaction mechanism, known as a ping-pong bi-bi mechanism, involves the conversion of PLP to pyridoxamine (B1203002) 5'-phosphate (PMP) in the first half-reaction, where the amino group is transferred from the amine donor to the coenzyme. In the second half-reaction, the amino group is transferred from PMP to the ketone substrate, regenerating the PLP coenzyme. mdpi.comnih.govlibretexts.org This internal recycling mechanism obviates the need for an external coenzyme regeneration system, simplifying the process and reducing costs. mdpi.comnih.gov

Enzyme Engineering and Optimization for Enhanced Productivity

While wild-type enzymes can be effective biocatalysts, their performance in industrial settings is often limited by factors such as low activity towards non-natural substrates, poor stability under process conditions, and substrate or product inhibition. rsc.orgasm.org Enzyme engineering and optimization techniques are therefore employed to overcome these limitations and enhance productivity. nih.govnih.gov

Strategies such as directed evolution and rational design are used to create enzyme variants with improved properties. frontiersin.orgresearchgate.net Directed evolution involves generating a large library of enzyme mutants and screening for variants with the desired characteristics. Rational design, on the other hand, uses knowledge of the enzyme's structure and mechanism to make specific changes to its amino acid sequence. almacgroup.com

Comparative Analysis of Synthetic Routes: Chemical vs. Biocatalytic Approaches

Both chemical and biocatalytic routes are available for the synthesis of this compound. A comparative analysis of these approaches reveals significant differences in terms of reaction conditions, selectivity, and environmental impact.

The traditional chemical synthesis of this compound involves the reductive amination of 1-methoxy-2-acetone. google.com This method typically employs a metal catalyst and requires harsh reaction conditions, such as high temperature and high pressure. google.com While this route can be effective, it often lacks stereoselectivity, resulting in a racemic mixture of the product that requires subsequent resolution.

In contrast, biocatalytic approaches, particularly those utilizing transaminases, offer a more sustainable and selective alternative. rsc.org These enzymatic reactions are conducted under mild conditions (ambient temperature and pressure) in aqueous media, reducing energy consumption and minimizing the use of hazardous reagents. The primary advantage of biocatalysis lies in its high stereoselectivity, enabling the direct synthesis of the desired enantiomer, such as (S)-1-methoxy-2-propylamine, with high optical purity, thereby eliminating the need for a separate resolution step. researchgate.netnih.gov

Yields and Efficiency Considerations

When comparing the yields and efficiency of chemical and biocatalytic routes, several factors must be considered, including conversion rates, enantiomeric excess, and space-time yield (STY), which is a measure of the amount of product formed per unit volume per unit time. nih.govmdpi.comrsc.org

Biocatalytic processes for the synthesis of (S)-1-methoxy-2-propylamine have demonstrated high conversions and excellent enantioselectivity. For example, a process utilizing an engineered transaminase has been developed that produces 2M (S)-methoxyisopropylamine (18 wt-%) with an enantiomeric excess of over 99% and a 97% conversion of methoxyacetone in just 7 hours. chimia.ch Another study using a native amine dehydrogenase for the semi-preparative synthesis of (S)-1-methoxypropan-2-amine at a 150 mM substrate concentration achieved an 88.3% conversion and a 98.6% ee. frontiersin.orgresearchgate.net

While specific yield data for the chemical synthesis of this compound is less detailed in the provided context, the necessity of a subsequent resolution step for obtaining an enantiomerically pure product inherently limits the theoretical maximum yield of a single enantiomer to 50% from the racemic mixture. Biocatalytic asymmetric synthesis, in contrast, can theoretically achieve a 100% yield of the desired enantiomer. mdpi.com

The following interactive table provides a comparative overview of the different synthetic routes based on available data.

| Parameter | Chemical Synthesis (Reductive Amination) | Biocatalytic Synthesis (Transaminase) | Biocatalytic Synthesis (Amine Dehydrogenase) |

|---|---|---|---|

| Starting Material | 1-Methoxy-2-acetone | 1-Methoxy-2-acetone | 1-Methoxy-2-acetone |

| Catalyst | Metal Catalyst | ω-Transaminase | Amine Dehydrogenase |

| Reaction Conditions | High Temperature, High Pressure | Mild (e.g., 20-60°C, atmospheric pressure) | Mild (e.g., 30°C, atmospheric pressure) |

| Stereoselectivity | Typically produces a racemic mixture | High (e.g., >99% ee for (S)-enantiomer) | High (e.g., 98.6% ee for (S)-enantiomer) |

| Conversion/Yield | Yield of a single enantiomer is ≤50% after resolution | High conversion (e.g., 97%) | High conversion (e.g., 88.3%) |

| Key Advantages | Established chemical process | High stereoselectivity, mild conditions, sustainable | High stereoselectivity, mild conditions |

| Key Disadvantages | Harsh conditions, lack of stereoselectivity, potential metal contamination | Enzyme stability and cost can be a factor | Requires a cofactor recycling system (e.g., for NADH/NADPH) |

Enantioselectivity and Purity Control

Producing enantiomerically pure this compound, especially the (S)-enantiomer, is accomplished through methods such as asymmetric hydrogenation and enzymatic resolution. These techniques are designed to selectively produce one enantiomer over the other, resulting in a product with high optical purity.

Asymmetric Hydrogenation: This method involves the hydrogenation of a precursor molecule, like methoxyacetone oxime, using a chiral catalyst. These catalysts, often complex metal-ligand systems, guide the reaction to favor the formation of the desired enantiomer. For instance, (R)-BINAP-Ru complexes have been successfully used to synthesize the (S)-amine with greater than 90% enantiomeric excess (ee). Key parameters that influence the success of this method include hydrogen pressure (typically 30–50 bar), temperature (50–70°C), and the choice of solvent, with toluene (B28343) and isopropanol (B130326) being common options.

Enzymatic Resolution: An alternative approach is the kinetic resolution of a racemic mixture of this compound using enzymes. Lipases, such as those from Candida antarctica, are frequently employed for this purpose. In this process, the enzyme selectively acylates one enantiomer (e.g., the (R)-enantiomer), leaving the unreacted (S)-enantiomer, which can then be separated. This method can yield the desired (S)-amine with high enantiomeric purity.

Another biocatalytic route uses transaminases for the asymmetric amination of methoxyacetone. researchgate.netgoogle.com This process can produce (S)-1-methoxy-2-propylamine at high concentrations and with excellent enantiomeric purity (>99% ee). researchgate.netgoogle.com

Purity Control: The enantiomeric purity of the final product is a critical quality parameter. It is typically determined using chromatographic techniques, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), with a chiral stationary phase. researchgate.netskpharmteco.com These methods can separate and quantify the individual enantiomers, allowing for precise measurement of the enantiomeric excess. registech.com Other techniques, like capillary electrophoresis, can also be employed for chiral purity analysis. nih.gov

Table 1: Comparison of Enantioselective Synthesis Methods for (S)-1-Methoxy-2-propylamine

| Method | Catalyst/Enzyme | Precursor | Enantiomeric Excess (ee) | Yield | Reference(s) |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | (R)-BINAP-RuCl₂ | Methoxyacetone Oxime | 94% | 85% | |

| Asymmetric Hydrogenation | (S)-Phanephos-Rh | Methoxyacetone Oxime | 88% | 78% | |

| Enzymatic Resolution (Acylation) | Candida antarctica Lipase | Racemic this compound | >99% | ~45% (theoretical max 50%) | |

| Biocatalytic Asymmetric Amination | Transaminase | Methoxyacetone | >99% | Not specified | researchgate.netgoogle.com |

| Biocatalytic Reductive Amination | Amine Dehydrogenase (AmDH) | Methoxyacetone | 98.6% | 88.3% | researchgate.net |

Environmental and Economic Implications

The environmental and economic aspects of synthesizing this compound are significant considerations, especially for large-scale industrial production. The shift towards green chemistry principles aims to reduce the environmental footprint and improve the economic viability of these processes. catalysts.comrsc.org

Environmental Considerations: Traditional chemical synthesis routes can generate considerable waste and may use hazardous materials and harsh reaction conditions. chemistryjournals.net For example, methods involving nucleophilic substitution might use polar aprotic solvents and require excess ammonia, leading to waste streams that need treatment. Amine production, in general, can contribute to air and water pollution through the release of volatile organic compounds (VOCs) and contaminated wastewater. diplomatacomercial.comieaghg.org

In contrast, biocatalytic methods are often considered more environmentally friendly. catalysts.com These processes typically occur under mild conditions (ambient temperature and pressure) and in aqueous media, which reduces energy consumption and the need for hazardous organic solvents. catalysts.comchemistryjournals.net Enzymes are biodegradable and their high specificity minimizes the formation of by-products, leading to cleaner reaction profiles and less waste. catalysts.com Developing synthesis methods from renewable, bio-based resources is a key goal to improve sustainability. rsc.org

Economic Implications: The economic feasibility of a synthetic route depends on factors like raw material costs, energy consumption, catalyst cost and lifespan, and process complexity, including product purification. researchgate.netmdpi.com

Catalyst Costs: Chiral metal-ligand catalysts used in asymmetric hydrogenation can be expensive due to the precious metals (e.g., rhodium, ruthenium) and complex ligands involved. Their recovery and reuse are critical for economic viability.

Biocatalyst Costs: While biocatalysis is seen as a green alternative, the cost of enzyme production can be a barrier. researchgate.net However, the high efficiency, reduced energy needs, and simpler purification steps associated with enzymatic processes can offset these costs, making them economically competitive. catalysts.commdpi.com Advances in enzyme immobilization and engineering continue to improve their stability and reusability, further enhancing their economic attractiveness.

The development of green and sustainable methods is crucial for enhancing both the environmental profile and the economic feasibility of manufacturing key intermediates like this compound. researchgate.net

Table 2: Environmental and Economic Profile of Synthetic Routes

| Synthetic Route | Environmental Aspects | Economic Aspects |

|---|

| Asymmetric Hydrogenation | - Uses organic solvents (e.g., toluene).

Reaction Mechanisms and Chemical Transformations of 1 Methoxy 2 Propylamine

Amination Reactions involving 1-Methoxy-2-propylamine (B124608)

As a primary amine, this compound serves as a key building block in the synthesis of more complex secondary and tertiary amines through various amination reactions. Its nucleophilic nitrogen atom readily reacts with electrophilic carbon centers.

One of the most significant amination reactions involving this compound is reductive amination (also known as reductive alkylation). In this process, it reacts with an aldehyde or a ketone to form a secondary or tertiary amine. masterorganicchemistry.com The reaction proceeds in two main stages:

Imine Formation: The primary amine first acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form an imine (for aldehydes) or a ketimine (for ketones) intermediate. fiveable.me

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. This reduction can be achieved using various reducing agents, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective as they are mild enough to not reduce the initial aldehyde or ketone. masterorganicchemistry.comorganic-chemistry.org Catalytic hydrogenation can also be employed for the reduction step. fiveable.me

This method is highly versatile for creating new carbon-nitrogen bonds in a controlled manner, avoiding the over-alkylation issues often encountered with direct alkylation using alkyl halides. masterorganicchemistry.com

Another important pathway is the catalytic amination of alcohols . In this "borrowing hydrogen" methodology, a catalyst, typically based on transition metals like ruthenium or iridium, temporarily oxidizes an alcohol to its corresponding aldehyde or ketone. scribd.commagtech.com.cn this compound then condenses with this intermediate to form an imine, which is subsequently reduced by the hydrogen that was "borrowed" from the alcohol, regenerating the catalyst and forming the final N-alkylated amine. scribd.com This process is highly atom-efficient, with water being the only byproduct. magtech.com.cn

The following table summarizes key aspects of amination reactions involving this compound.

| Reaction Type | Reactant | Key Intermediate | Typical Reducing Agent/Catalyst | Product Type |

| Reductive Amination | Aldehyde | Imine | Sodium Cyanoborohydride (NaBH₃CN) | Secondary Amine |

| Reductive Amination | Ketone | Ketimine | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Secondary Amine |

| Catalytic Amination | Alcohol | Aldehyde/Ketone | Ruthenium or Iridium complexes | Secondary Amine |

This table is interactive. Click on the headers to sort.

Oxidation Pathways of the Amine Moiety

The amine moiety of this compound can undergo oxidation through several pathways, depending on the oxidizing agent and reaction conditions. The nitrogen atom's lone pair of electrons makes it susceptible to attack by electrophilic oxidizing agents.

The general electrochemical oxidation of aliphatic primary amines proceeds via the initial formation of a radical cation. mdpi.com This is followed by deprotonation to yield a radical at the α-carbon (the carbon attached to the nitrogen). mdpi.com Subsequent oxidation and reaction with nucleophiles can lead to various products. In the absence of other nucleophiles, water can react with an intermediate iminium ion, leading to a carbinolamine that can decompose to an aldehyde or ketone and ammonia (B1221849). mdpi.com

Milder chemical oxidation, for instance with reagents like hydrogen peroxide (H₂O₂) or peroxy acids, can add an oxygen atom to the nitrogen. For primary amines, this can lead to further oxidation, potentially forming nitroso (R-NO) or nitro (R-NO₂) compounds. britannica.com More vigorous oxidation can cleave C-H bonds. For primary amines of the R-CH₂-NH₂ type, oxidation with reagents such as sodium hypochlorite (B82951) (NaOCl) can form nitriles (R-C≡N). britannica.com In the case of this compound, the amine is on a secondary carbon, so oxidation is more likely to lead to an imine, which could then be hydrolyzed to a ketone (methoxyacetone).

The table below outlines potential oxidation products based on general amine chemistry.

| Oxidizing Agent/Method | Potential Intermediate(s) | Potential Final Product(s) |

| Electrochemical Oxidation | Radical cation, α-carbon radical | Imine, Ketone (after hydrolysis) |

| Hydrogen Peroxide (H₂O₂) | Hydroxylamine | Nitroso or Nitro compound |

| Strong Oxidants (e.g., KMnO₄) | Imine | Ketone (methoxyacetone), C-N bond cleavage products |

| Flavoprotein Amine Oxidases | Imino acid | Ketone (methoxyacetone) and ammonia (after hydrolysis) nih.gov |

This table is interactive. Users can sort the data by clicking on the column headers.

Reduction Pathways of this compound

The primary amine functional group in this compound is already in a highly reduced state. The nitrogen atom is bonded to carbon and hydrogen via single bonds, representing the lowest oxidation state for an amine. Consequently, the amine moiety itself does not typically undergo further reduction under standard chemical conditions.

Reduction reactions in organic chemistry generally involve increasing the number of carbon-hydrogen bonds or decreasing the number of carbon-heteroatom bonds. Since the amine group (-NH₂) cannot be further reduced without cleaving the C-N bond (a high-energy process), significant reduction pathways are not a prominent feature of its chemistry. The compound is stable to common reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) with respect to the amine group. pearson.comlibretexts.org These reagents are typically used to reduce other functional groups like nitriles, amides, or nitro compounds to amines. libretexts.org

Therefore, rather than undergoing reduction, the amine group is considered a final product of many reductive processes. Any reduction reaction involving a molecule containing the this compound structure would likely target other functional groups that might be present in a larger, more complex derivative.

Nucleophilic Substitution Reactions of the Methoxy (B1213986) Group

Direct nucleophilic substitution at the methoxy group of this compound is a challenging and generally unfavorable reaction. The methoxy group is an ether linkage, and ethers are known for their low reactivity. pressbooks.pub The reason for this inertness is that the alkoxide ion (in this case, methoxide (B1231860), CH₃O⁻) is a poor leaving group due to its strong basicity. chemistrysteps.com

For a nucleophilic substitution reaction to occur on an aliphatic ether, the oxygen atom must first be converted into a good leaving group. chemistrysteps.comlibretexts.org This is typically achieved by protonation with a very strong acid or by coordination with a strong Lewis acid. This activation step is the prerequisite for the cleavage of the ether, which is discussed in detail in section 3.6.

Without such activation, the C-O bonds of the methoxy group are strong and the carbon atoms are not sufficiently electrophilic to be attacked by common nucleophiles. Therefore, under neutral or basic conditions, this compound does not readily undergo nucleophilic substitution at the methoxy group. The nucleophilicity of the amine group in the same molecule is far more significant than any electrophilicity of the ether carbons.

The following table compares the reactivity of the functional groups in this compound towards nucleophilic attack.

| Functional Group | Reactivity Towards Nucleophiles | Explanation |

| Amine Group (-NH₂) | Acts as a nucleophile | The lone pair on the nitrogen atom is readily available to attack electrophiles. |

| Methoxy Group (-OCH₃) | Unreactive (as an electrophile) | The methoxide ion (CH₃O⁻) is a very poor leaving group, making direct Sₙ2 or Sₙ1 reactions at the adjacent carbons highly unfavorable. libretexts.orgmasterorganicchemistry.com |

This table is interactive. Click on the headers for sorting options.

Studies on Derivatization Reactions of this compound

Derivatization is the process of transforming a chemical compound into a product of similar chemical structure, called a derivative. For a chiral primary amine like this compound, derivatization is often employed for analytical purposes, particularly for the separation and quantification of its enantiomers ((R)- and (S)-forms).

The primary method involves reacting the racemic amine with a chiral derivatizing agent (CDA). A CDA is an enantiomerically pure reagent that converts a mixture of enantiomers into a mixture of diastereomers. These resulting diastereomers have different physical properties (e.g., boiling points, solubility) and can be separated and quantified using standard achiral chromatographic techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Common derivatization reactions for primary amines include:

Acylation: Reaction with a chiral acid chloride or anhydride, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to form diastereomeric amides.

Reaction with Chiral Isocyanates: Formation of diastereomeric urea (B33335) derivatives.

Reaction with o-Phthalaldehyde (OPA) and a Chiral Thiol: This combination forms fluorescent diastereomeric isoindole derivatives, which are useful for HPLC analysis with fluorescence detection.

While specific studies focusing solely on the derivatization of this compound are part of broader synthetic applications, the principles of amine derivatization are well-established and directly applicable to this compound due to its primary amine functionality.

Cleavage of the Methoxy Group

The methoxy group in this compound, being an aliphatic ether, can be cleaved under harsh conditions using strong acids. pressbooks.pub This reaction is a form of nucleophilic substitution where the ether oxygen is first activated to create a good leaving group. chemistrysteps.com

The most common reagents for ether cleavage are strong hydrohalic acids, particularly hydroiodic acid (HI) and hydrobromic acid (HBr). wikipedia.org Lewis acids such as boron tribromide (BBr₃) are also highly effective, often allowing for milder reaction conditions. chem-station.comwikipedia.org

The mechanism of cleavage depends on the structure of the groups attached to the ether oxygen. wikipedia.org In this compound (CH₃-O-CH₂-CH(NH₂)-CH₃), the oxygen is bonded to a methyl group (primary) and a 2-propyl group (secondary, substituted).

Mechanism with HBr or HI:

Protonation: The ether oxygen is protonated by the strong acid, forming an oxonium ion. This converts the poor leaving group (-OCH₃) into a good leaving group (a neutral methanol (B129727) molecule). transformationtutoring.commasterorganicchemistry.com

Nucleophilic Attack: The halide ion (I⁻ or Br⁻), which is a good nucleophile, then attacks one of the adjacent carbon atoms. The reaction will proceed via an Sₙ2 mechanism. The nucleophile will attack the less sterically hindered carbon, which in this case is the methyl carbon. pressbooks.publibretexts.orgpressbooks.pub

The expected products from the cleavage of the methyl-oxygen bond would be methyl halide (e.g., methyl iodide) and 2-amino-1-propanol. If an excess of the hydrohalic acid is used, the newly formed alcohol can be further protonated and converted into the corresponding alkyl halide. libretexts.org

Mechanism with BBr₃:

Lewis Acid Adduct Formation: The strongly Lewis acidic BBr₃ coordinates to the Lewis basic ether oxygen. chem-station.com

Nucleophilic Cleavage: This coordination weakens the C-O bond, facilitating a nucleophilic attack by a bromide ion (from another BBr₃ molecule or the complex itself) on the methyl carbon, cleaving the C-O bond to form methyl bromide and a dibromoboryl intermediate. chem-station.comresearchgate.net

Hydrolysis: Subsequent workup with water hydrolyzes the boron-oxygen bond to yield the final alcohol product, 2-amino-1-propanol.

The following table provides a summary of reagents used for methoxy group cleavage.

| Reagent | Mechanism Type | Typical Conditions | Products from this compound |

| Hydroiodic Acid (HI) | Sₙ2 | High temperature, concentrated acid | Methyl iodide + 2-Amino-1-propanol |

| Hydrobromic Acid (HBr) | Sₙ2 | High temperature, concentrated acid | Methyl bromide + 2-Amino-1-propanol |

| Boron Tribromide (BBr₃) | Lewis Acid-Catalyzed Sₙ2 | Low to ambient temperature, inert solvent | Methyl bromide + 2-Amino-1-propanol (after hydrolysis) |

| Aluminum Chloride/Sodium Iodide | Lewis Acid-Catalyzed Sₙ2 | Acetonitrile, moderate temperature | Methyl iodide + 2-Amino-1-propanol jst.go.jp |

This is an interactive table. Column headers can be clicked to sort the information.

Applications of 1 Methoxy 2 Propylamine in Advanced Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The enantiomers of 1-methoxy-2-propylamine (B124608), specifically (R)-(-)-1-methoxy-2-propylamine and (S)-(+)-1-methoxy-2-propylamine, are of considerable industrial importance as chiral intermediates. Chiral building blocks are essential in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. This selectivity is crucial in pharmacology, as different enantiomers of a drug can have vastly different biological activities.

The synthesis of enantiomerically pure (S)-1-methoxy-2-propylamine can be achieved through methods like asymmetric hydrogenation or enzymatic resolution. In asymmetric hydrogenation, chiral catalysts such as (R)-BINAP-Ru complexes are used to hydrogenate a precursor, methoxyacetone (B41198) oxime, to the desired (S)-amine with high enantiomeric excess (ee). Enzymatic resolution offers an alternative route where enzymes like lipases selectively acylate the (R)-enantiomer in a racemic mixture, allowing for the separation of the unreacted (S)-amine.

A notable application of enantiomerically pure this compound is in the stereoselective synthesis of other chiral amines. For instance, (S)-1-methoxy-2-aminopropane can be prepared by reacting methoxyacetone with a transaminase in the presence of 2-aminopropane, which acts as the amine donor. This biocatalytic approach can yield the product with an enantiomeric excess greater than 99%.

Table 1: Methods for Enantioselective Synthesis of (S)-1-Methoxy-2-propylamine

| Method | Key Reagents/Catalysts | Typical Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|---|

| Asymmetric Hydrogenation | (R)-BINAP-RuCl₂ | >90% | ~85% |

| Enzymatic Resolution | Lipases (e.g., Candida antarctica) | 98-99% | 40-45% |

Synthesis of Heterocyclic Compounds utilizing this compound

This compound is a valuable precursor in the synthesis of various heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring. These compounds are of great interest in medicinal chemistry due to their diverse biological activities.

One area of application is in the preparation of imidazopyrimidine derivatives. These derivatives have been investigated as potent inhibitors of p38 MAP kinase, an enzyme involved in inflammatory responses. The synthesis of these complex heterocyclic systems often involves multi-component reactions where the amine functionality of this compound plays a crucial role in ring formation.

Furthermore, this compound has been utilized in the synthesis of thiophene (B33073) derivatives. While specific reaction details are proprietary, this highlights the versatility of the compound in constructing different types of heterocyclic rings. The general synthesis of imidazoles, for example, can involve the reaction of a dicarbonyl compound, an aldehyde, and an amine source like this compound, often catalyzed by an acid.

Intermediate in the Synthesis of Complex Organic Molecules

Beyond its direct use as a building block, this compound serves as a critical intermediate in the multi-step synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its bifunctional nature, possessing both an amine and a methoxy (B1213986) group, allows for sequential reactions to build molecular complexity.

A significant industrial application is its role as a key intermediate in the synthesis of chiral amide herbicides such as S-metolachlor and dimethenamid-P. The (S)-enantiomer of this compound is a crucial component for the efficacy of these widely used agrochemicals.

In the pharmaceutical realm, this compound is involved in the synthesis of drugs targeting neurological disorders like Parkinson's disease and depression. It is also a precursor for piperazinebenzylamine-based human MC4 receptor antagonists, which have potential as anti-obesity medications. Additionally, its utility has been explored in the synthesis of the marine natural product Nhatrangin A, a complex molecule with various biological activities.

Table 2: Examples of Complex Molecules Synthesized Using this compound as an Intermediate

| Target Molecule Class | Application | Role of this compound |

|---|---|---|

| Chiral Amide Herbicides (e.g., S-metolachlor) | Agrochemical | Key chiral intermediate |

| Neurological Disorder Therapeutics | Pharmaceutical | Intermediate in drug synthesis |

| MC4 Receptor Antagonists | Pharmaceutical (Anti-obesity) | Precursor for antagonist synthesis |

Applications in Medicinal Chemistry Research

Synthesis of Pharmaceutical Intermediates

1-Methoxy-2-propylamine (B124608) serves as a crucial starting material or intermediate in the multi-step synthesis of various classes of compounds under investigation for their pharmacological activity. chemdad.comresearchgate.net Its specific stereochemistry and functional groups make it an ideal precursor for creating targeted molecular architectures.

(S)-1-Methoxy-2-propylamine is employed as an intermediate in the synthesis of piperazinebenzylamine derivatives that act as potent and selective antagonists of the human melanocortin-4 receptor (MC4R). chemicalbook.comchemdad.comsigmaaldrich.com The MC4 receptor is a key target in pathways that regulate energy homeostasis and appetite, making its antagonists a subject of research for metabolic disorders. Structure-activity relationship (SAR) studies of a series of piperazinebenzylamines have led to the discovery of compounds with high binding affinity for the MC4R. nih.gov These compounds have been shown to function as antagonists by inhibiting the receptor's response to its natural agonist, α-melanocyte-stimulating hormone (α-MSH). nih.gov

Detailed research findings have identified several specific derivatives with significant potency. nih.gov For instance, compound 11l from this series demonstrated a dose-dependent inhibition of α-MSH-stimulated cAMP release. nih.gov

Table 1: Potency of Piperazinebenzylamine-based MC4R Antagonists

| Compound | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) |

| 11c | 21 | Not Reported |

| 11d | 14 | Not Reported |

| 11l | 15 | 36 |

This table summarizes the in vitro potency of select compounds synthesized using intermediates like this compound. Data sourced from Pontillo et al. (2004). nih.gov

The chemical scaffold of this compound is also used to prepare imidazopyrimidine derivatives. chemicalbook.comchemdad.comsigmaaldrich.com This class of molecules has been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase. researchgate.net The p38 MAP kinase signaling pathway is involved in cellular responses to stress and plays a critical role in the production of pro-inflammatory cytokines. ijmphs.com As such, inhibitors of p38 MAP kinase are investigated for the treatment of inflammatory conditions, including rheumatoid arthritis. researchgate.net The synthesis of these complex heterocyclic compounds benefits from versatile intermediates that can be incorporated into the final molecular structure to optimize biological activity. researchgate.netijmphs.com

(S)-1-Methoxy-2-propylamine is listed as an intermediate in the synthetic pathway for Nhatrangin A. chemicalbook.comchemdad.comsigmaaldrich.com Nhatrangin A is a marine natural product, a class of compounds often characterized by complex structures and potent biological activities that make them attractive targets for total synthesis in pharmaceutical research. The use of specific chiral building blocks like this compound is essential for achieving the correct stereochemistry of the final natural product.

Investigation of Antiviral Properties

In addition to its role in synthesizing receptor antagonists and enzyme inhibitors, this compound serves as a precursor for molecules that are subsequently investigated for antiviral activity. The methoxypropylamine moiety can be incorporated into larger structures designed to interfere with viral life cycles.

Research into antiviral therapies for Human Papillomavirus (HPV) involves screening novel small molecules that can inhibit viral replication or oncogene expression. nih.govnews-medical.net For example, a novel N-Phenylbenzamide derivative, 3-(2-Chloropropyl amide)-4-methoxy-N-phenylbenzamide (L17), was found to reduce the expression of HPV16 E6 and E7 oncogenes in cervical cancer cells. nih.gov While this specific compound is not a direct derivative, its structure highlights the utility of methoxy- and propyl-containing fragments in designing potential antiviral agents. The development of such therapeutic candidates often relies on a library of versatile chemical building blocks, a category that includes this compound, to generate structural diversity for biological screening.

The RNA-dependent RNA polymerase (RdRp) of the Hepatitis C Virus (HCV), known as NS5B, is a primary target for antiviral drug development. nih.govresearchgate.net One class of compounds investigated as inhibitors are acyclic nucleoside phosphonates, which can act as chain terminators during viral RNA synthesis. nih.gov Research has demonstrated that alkoxyalkyl esters of these compounds can inhibit HCV replication in vitro. nih.gov

A notable example is octadecyloxyethyl 3-methoxy-2-(phosphonomethoxypropyl) adenine (B156593) (ODE-S-MPMPA), which contains a distinct methoxypropyl structural motif. nih.gov The synthesis of such complex acyclic nucleoside analogs relies on chiral intermediates to establish the correct stereochemistry within the molecule. The presence of the "methoxy...propyl" component in this potent inhibitor underscores the relevance of precursors like this compound in the synthetic strategies for creating novel anti-HCV agents. nih.gov

Table 2: Research on Acyclic Nucleoside Phosphonates Against HCV

| Compound Class | Target | Mechanism of Action | Key Structural Feature |

| Acyclic Nucleoside Phosphonates | HCV NS5B Polymerase | Compete with natural nucleotides and act as chain terminators. | Methoxypropyl moiety |

| Alkoxyalkyl Esters (e.g., ODE-S-MPMPA) | HCV Replication | Inhibit HCV replication in replicon-containing cells. | Methoxypropyl moiety |

This table summarizes the research focus on acyclic nucleoside phosphonates, which can be synthesized from precursors like this compound, for the inhibition of HCV. Data sourced from the National Center for Biotechnology Information. nih.gov

Modulation of Immune Responses

The deliberate adjustment of the immune system's activity, known as immunomodulation, is a critical area of pharmaceutical research. Small organic molecules can act as powerful tools in this field. Research has indicated that this compound has the potential to be used in immunomodulatory contexts through its ability to activate specific signaling pathways. This activity is primarily associated with its function as an agonist for Toll-like Receptor 4.

Toll-Like Receptor 4 Agonism

Toll-like Receptor 4 (TLR4) is a key component of the innate immune system, responsible for recognizing molecular patterns associated with pathogens. nih.govnih.gov Specifically, TLR4, in conjunction with its co-receptor myeloid differentiation factor 2 (MD2), identifies lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.govresearchgate.net The activation of the TLR4-MD2 complex initiates a cascade of intracellular signaling events that lead to the production of inflammatory cytokines and the mounting of an immune response. nih.gov

Research findings suggest that this compound can activate TLR4 signaling pathways, functioning as a TLR4 agonist. This action mimics the effect of natural ligands like LPS, thereby enhancing immune responses in laboratory settings.

The signaling cascade initiated by TLR4 activation is unique among Toll-like receptors as it proceeds through two distinct downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. nih.govfrontiersin.orgplos.org

MyD88-Dependent Pathway: This pathway rapidly induces the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β, through the activation of the NF-κB transcription factor. frontiersin.orgnih.gov

TRIF-Dependent Pathway: This pathway is responsible for the production of type I interferons (IFN-α/β) and also contributes to the late-phase activation of NF-κB. nih.govnih.govresearchgate.net

The ability of a compound to activate these pathways underscores its potential as an immunostimulant, which could be valuable in research aimed at augmenting the immune response. nih.gov

| Pathway | Primary Adaptor Protein | Key Transcription Factors | Primary Immunological Outcome |

|---|---|---|---|

| MyD88-Dependent | MyD88 | NF-κB, AP-1 | Production of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) |

| TRIF-Dependent | TRIF | IRF3, NF-κB | Production of Type I Interferons (IFN-α/β) |

Research into Neurotransmitter Receptor Modulation

In addition to its role in immune modulation research, this compound is a significant intermediate in the synthesis of compounds targeting neurotransmitter receptors. Neurotransmitters and their receptors are fundamental to brain function, and their modulation is a key strategy in the development of treatments for neurological and psychiatric disorders. nih.govwikipedia.org

The compound's chiral structure makes it a valuable precursor for creating stereospecific molecules that can selectively interact with receptor subtypes. For example, it has been used as a starting material in the synthesis of piperazinebenzylamine-based antagonists for the human melanocortin 4 (MC4) receptor. nih.gov The MC4 receptor is a critical regulator of energy homeostasis and appetite, and antagonists of this receptor are investigated for their potential in treating conditions like cachexia (wasting syndrome). nih.govnih.gov

Furthermore, the methoxy-propylamine structural motif is found in other neurologically active compounds. A relevant example is (R)-2-Methoxy-N-n-propylnorapomorphine (MNPA), a potent and selective agonist for D2-like dopamine (B1211576) receptors. nih.gov Dopamine receptors are divided into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4). wikipedia.orgfrontiersin.orgtaylorandfrancis.com These receptors are involved in controlling motor function, motivation, and cognition. frontiersin.orgtaylorandfrancis.com The development of selective agonists and antagonists for dopamine receptor subtypes is a major focus of research into conditions such as Parkinson's disease and schizophrenia. nih.gov The synthesis of compounds like MNPA highlights how structural components related to this compound are integral to creating molecules with high affinity and selectivity for specific neurotransmitter receptor targets. nih.gov

| Application Area | Target Receptor | Receptor Family/Function | Research Goal |

|---|---|---|---|

| Intermediate for MC4R Antagonists | Melanocortin 4 (MC4) Receptor | G-protein coupled receptor / Energy Homeostasis | Development of treatments for cachexia |

| Structural Motif in D2-like Agonists (e.g., MNPA) | Dopamine D2-like Receptors (D2, D3, D4) | Dopamine Receptor / Motor control, cognition | Development of selective agents for neurological disorders |

Applications in Agrochemical Research and Development

Role as a Key Chiral Intermediate in Herbicide Synthesis

The herbicidal activity of many agrochemicals is dependent on their stereochemistry. (S)-1-Methoxy-2-propylamine is a vital chiral intermediate for the synthesis of the active enantiomers of prominent chloroacetamide herbicides, namely S-Metolachlor and Dimethenamid-P. nih.govchimia.chresearchgate.net Utilizing the pure (S)-enantiomer allows for the production of herbicides that are more effective at lower application rates, thereby reducing the chemical load on the environment.

S-Metolachlor Production

S-Metolachlor is a selective herbicide widely used for controlling grass and broadleaf weeds in crops like corn and soybeans. wikipedia.org The synthesis of S-Metolachlor involves the creation of a chiral center, and (S)-1-methoxy-2-propylamine is a key precursor for establishing the correct stereochemistry. nih.gov The primary industrial synthesis route involves the asymmetric hydrogenation of an imine formed by the condensation of 2-ethyl-6-methylaniline (B166961) (MEA) and methoxyacetone (B41198). wikipedia.orgmsu.edugoogle.com The resulting chiral amine, (S)-N-(1-methoxy-2-propyl)aniline, is then acylated with chloroacetyl chloride to yield S-Metolachlor. This process, particularly the asymmetric hydrogenation step, has been a landmark in industrial-scale asymmetric catalysis. msu.edu

Key Reaction Steps in S-Metolachlor Synthesis:

| Step | Reactants | Key Process | Product |

|---|---|---|---|

| 1 | 2-ethyl-6-methylaniline (MEA), Methoxyacetone | Imine Formation | N-(1-methoxyprop-2-ylidene)-2-ethyl-6-methylaniline |

| 2 | Imine intermediate, Hydrogen | Asymmetric Hydrogenation (e.g., using Iridium-Xyliphos catalyst) | (S)-N-(1-methoxy-2-propyl)-2-ethyl-6-methylaniline |

| 3 | Chiral amine, Chloroacetyl chloride | Acylation | S-Metolachlor |

Dimethenamid-P Production

Dimethenamid-P is the herbicidally active (S)-enantiomer of the herbicide dimethenamid, used to control annual grasses and small-seeded broadleaf weeds. google.com The synthesis of this herbicide relies heavily on the availability and purity of (S)-1-methoxy-2-propylamine. nih.gov In the synthesis of Dimethenamid-P, (S)-1-methoxy-2-propylamine is directly used as the chiral source. One synthetic route involves the reaction of (S)-1-methoxy-2-propylamine with 2,4-dimethyl-3-hydroxythiophene and subsequent reaction with chloroacetyl chloride to produce Dimethenamid-P. nih.gov The availability of high-purity (S)-1-methoxy-2-propylamine is crucial for the efficient production of this herbicide. nih.gov

Synthesis Pathway for Dimethenamid-P:

| Starting Material | Key Intermediate | Final Product |

|---|---|---|

| L-alanine | (S)-1-methoxy-2-propylamine | Dimethenamid-P |

Strategies for Green and Sustainable Agrochemical Manufacturing

The production of chiral agrochemicals like S-Metolachlor and Dimethenamid-P has traditionally involved chemical synthesis methods that can be energy-intensive and generate significant waste. nih.gov There is a growing emphasis on developing greener and more sustainable manufacturing processes for these important herbicides. A key focus of this effort is the production of the chiral intermediate, (S)-1-methoxy-2-propylamine.

Biocatalysis has emerged as a promising green alternative to traditional chemical synthesis for producing (S)-1-methoxy-2-propylamine. nih.govdoaj.org This approach utilizes enzymes, such as amine dehydrogenases (AmDHs) and transaminases, to catalyze the asymmetric amination of a prochiral ketone, methoxyacetone. nih.govfrontiersin.org

Advantages of Biocatalytic Synthesis:

High Stereoselectivity: Enzymes can produce the desired (S)-enantiomer with very high enantiomeric excess (ee), often exceeding 98%. nih.govfrontiersin.org

Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media under mild temperature and pressure conditions, reducing energy consumption.

Reduced Environmental Impact: This method avoids the use of harsh reagents and organic solvents, leading to a more environmentally friendly process. nih.gov

Improved Sustainability: The use of renewable biological catalysts aligns with the principles of green chemistry. cloudsds.commsu.edu

Recent research has focused on discovering and engineering more efficient enzymes for the synthesis of (S)-1-methoxy-2-propylamine, with studies demonstrating high conversion rates and product yields. nih.govresearchgate.net These advancements in biocatalysis are pivotal for the sustainable and economically viable production of next-generation agrochemicals.

Applications in Materials Science and Industrial Chemistry

Utilization in the Synthesis of Advanced Materials

1-Methoxy-2-propylamine (B124608) serves as a modifier in the synthesis of advanced polymer materials, where it can be integrated into polymer backbones to enhance specific physical properties. Research has demonstrated its effectiveness in improving the thermal stability of certain polymers. For instance, its incorporation into polyamide composites has been shown to increase the glass transition temperature (T_g) by as much as 15°C. This enhancement of thermal properties is critical for producing more durable materials suitable for high-temperature applications.

The compound also acts as a building block in the creation of various heterocyclic compounds. These ring structures, which contain atoms of at least two different elements, are fundamental in the development of advanced materials with tailored electronic, optical, or mechanical properties. The reactivity of the amine group in this compound allows for its integration into these complex molecular architectures, contributing to the development of novel materials in fields such as electronics and performance polymers.

Role as an Intermediate in Industrial Chemical Production

A primary industrial application of this compound is its function as a key intermediate in the synthesis of high-value specialty chemicals, particularly for the pharmaceutical and agrochemical industries. Its chiral nature makes it an especially important precursor for creating enantiomerically pure compounds, which is often a requirement for biologically active molecules.

In the pharmaceutical sector, it is a crucial component in the synthesis of various therapeutic agents. For example, it is used to prepare imidazopyrimidine derivatives, which are investigated as potent p38 MAP kinase inhibitors for treating inflammatory diseases. google.com It also serves as an intermediate in the synthesis of piperazinebenzylamine-based human MC4 receptor antagonists, which have been explored for their potential in treating obesity. google.com

In agrochemical production, the (S)-enantiomer of this compound is a vital intermediate for manufacturing certain chiral amide herbicides, such as S-metolachlor and dimethenamid-P. These herbicides are widely used for effective weed control in various crops. The biocatalytic synthesis of (S)-1-methoxy-2-propylamine is a subject of ongoing research to develop more sustainable and efficient production methods for these important agricultural products.

Furthermore, its utility extends to the synthesis of complex natural products, such as the marine natural product Nhatrangin A, highlighting its versatility as a building block in sophisticated organic synthesis. google.com

| Industrial Application | Product Synthesized | Field of Use |

| Pharmaceutical Synthesis | Imidazopyrimidine derivatives | Anti-inflammatory drugs |

| Pharmaceutical Synthesis | Piperazinebenzylamine-based antagonists | Anti-obesity medications |

| Agrochemical Production | S-metolachlor, Dimethenamid-P | Herbicides |

| Natural Product Synthesis | Nhatrangin A | Biological Research |

Use in Dye Manufacturing

This compound is utilized within the dyestuff field, where it can function as an intermediate or a solvent in the manufacturing of certain dyes. While specific, publicly documented examples of commercial dyes synthesized directly from this compound are not prevalent in the reviewed literature, its chemical properties are suitable for use in the synthesis of azo dyes and other colorants. Azo dyes, which are a large class of synthetic colorants, are produced through the diazotization of a primary aromatic amine followed by a coupling reaction. The primary amine group on this compound makes it a candidate for such chemical transformations.

Potential in Water Treatment Applications

There is no information in the reviewed scientific literature to suggest the use of this compound in water treatment applications. However, a structurally related compound, 3-Methoxypropylamine (MOPA), is commonly used in this field. MOPA acts as a flocculating agent, helping to aggregate suspended particles for easier removal from water. It is important to distinguish between these two isomers, as their applications differ significantly.

Corrosion Inhibition Properties

The available research does not indicate that this compound is used for corrosion inhibition. This application is, however, well-documented for its isomer, 3-Methoxypropylamine (MOPA). MOPA is employed as a corrosion inhibitor, particularly in steam condensate systems, where it helps to neutralize acidic components like carbon dioxide and forms a protective film on metal surfaces. The distinction between the two compounds is critical, and the corrosion inhibition properties of MOPA should not be attributed to this compound based on current information.

Analytical Methodologies for 1 Methoxy 2 Propylamine Research

Spectroscopic Characterization (e.g., NMR, IR) in Reaction Monitoring

Spectroscopic techniques are invaluable for the real-time, in-situ monitoring of chemical reactions that produce 1-methoxy-2-propylamine (B124608). These methods provide detailed structural information, allowing researchers to track the consumption of reactants and the formation of products over time.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the synthesis of this compound. Both ¹H and ¹³C NMR can be used to identify and quantify the components of a reaction mixture without the need for sample extraction or separation. In the synthesis of this compound, for instance via the reductive amination of methoxyacetone (B41198), the progress of the reaction can be followed by observing the disappearance of the ketone signal and the appearance of signals corresponding to the amine product.

Key proton signals for this compound are typically observed at chemical shifts (δ) of approximately 1.2–1.4 ppm for the methyl (CH₃) group, 3.3–3.5 ppm for the methoxy (B1213986) (OCH₃) group, and 2.6–2.8 ppm for the amine (NH₂) protons. The integration of these signals provides quantitative data on the concentration of the product.

| Functional Group | Typical Chemical Shift (δ, ppm) | Signal Multiplicity |

|---|---|---|

| -CH(NH₂)CH₃ | 1.2–1.4 | Doublet |

| -NH₂ | 2.6–2.8 | Singlet (broad) |

| -OCH₃ | 3.3–3.5 | Singlet |

| -CH(NH₂)CH₃ | ~2.9-3.2 | Multiplet |

| -O-CH₂- | ~3.2-3.4 | Multiplet |